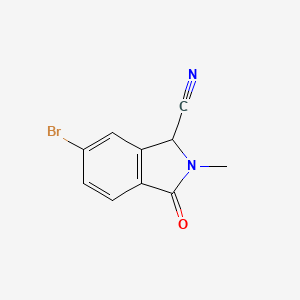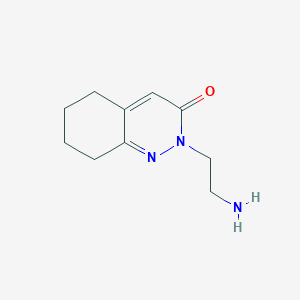
1-(6-Chloropyridin-3-YL)cyclobutanamine
Overview
Description
“1-(6-Chloropyridin-3-YL)cyclobutanamine” is a chemical compound with the CAS Number: 2007920-71-8. It has a molecular weight of 219.11 and its linear formula is C9H12Cl2N2 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyridin-3-YL)cyclobutanamine” is represented by the linear formula C9H12Cl2N2 . For a more detailed structural analysis, you may refer to resources like ChemSpider .Physical And Chemical Properties Analysis
“1-(6-Chloropyridin-3-YL)cyclobutanamine” is a solid substance stored at room temperature in an inert atmosphere . It has a molecular weight of 219.11 . More detailed physical and chemical properties might be available in databases like ChemSpider or ChemicalBook .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides lead to the formation of compounds like cyclobutanones, showcasing the utility of 1-(6-Chloropyridin-3-yl)cyclobutanamine in synthesizing complex organic structures under mild conditions (Couty, Meyer, & Cossy, 2009).
Synthesis and Biological Activity
This compound is used in the synthesis of a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, which displayed moderate fungicidal and insecticidal activities. This illustrates its role in developing potential agrochemicals (Chen & Shi, 2008).
Honeycomb Molecular Network
The compound contributes to the formation of a self-interpenetrated honeycomb molecular network, demonstrating its role in the development of intricate molecular architectures (Santana, Battle, Unruh, & Groeneman, 2021).
Palladium-Catalyzed Amination in Macrocycles Synthesis
It's instrumental in the synthesis of macrocycles comprising cholane, polyamine, and pyridine units through palladium-catalyzed amination, highlighting its use in complex organic synthesis (Averin, Ranyuk, Lukashev, Golub, Buryak, & Beletskaya, 2008).
Synthesis of Pyrazole Derivatives
This compound is used in synthesizing pyrazole derivatives, which are then characterized using various spectroscopic methods, indicating its application in the creation of novel organic molecules (Shen, Huang, Diao, & Lei, 2012).
Safety and Hazards
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNMENRAFETMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CN=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
![2-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B1529125.png)
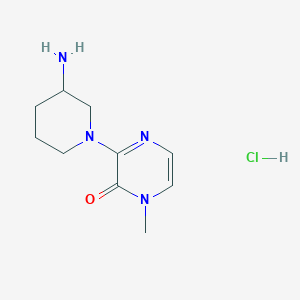


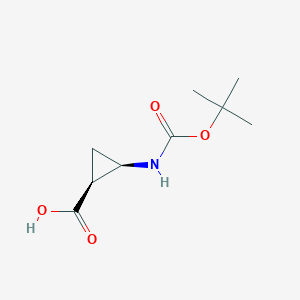
![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)
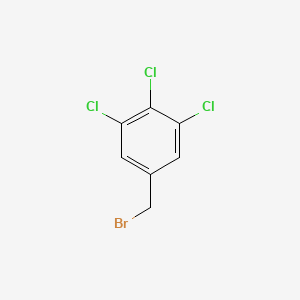
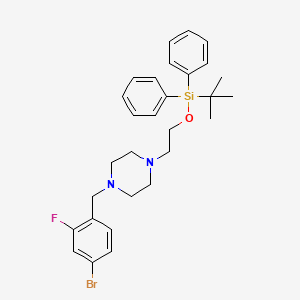
![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)

